1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Scientific Research Applications
Mast Cell Stabilization
This compound has potential applications in the stabilization of mast cells. Mast cells play a crucial role in various physiological and pathological conditions, including allergies, eczema, and anaphylactic shock. Stabilizing these cells can prevent the release of inflammatory mediators, which is beneficial in treating these conditions .
Anti-inflammatory Activity
Due to its structural characteristics, this compound may exhibit anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and managing it is vital in the treatment of chronic diseases such as arthritis and asthma .
Antitumor Activity
Compounds with similar structures have shown promise in antitumor activity. The ability to inhibit or slow down the growth of tumors is a significant area of research, particularly in the development of cancer therapies .
Antidiabetic Effects
Research on related compounds suggests potential applications in the treatment of diabetes. By influencing the metabolic pathways associated with diabetes, this compound could help in managing blood sugar levels .
Antimicrobial Properties
The compound’s structure implies that it could be effective against various microbes, providing a new avenue for antibiotic and antifungal drug development .
Neuroprotective Effects
Neurodegenerative diseases are a growing concern, and compounds like this one may offer neuroprotective effects, potentially slowing the progression of diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
Antioxidants are crucial in protecting the body from oxidative stress. This compound could contribute to the development of antioxidant therapies, which are beneficial in preventing various diseases .
Mechanism of Action
Target of Action
The compound contains a quinazoline-2,4-dione moiety, which is a structural feature found in many bioactive molecules. Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The exact target would depend on the specific substitutions on the quinazoline ring.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical Pathways
Again, the affected pathways would depend on the specific biological target of the compound. For instance, if the compound targets a key enzyme in a metabolic pathway, it could disrupt the production of certain metabolites, leading to downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the presence of the ethoxyphenyl and phenethyl groups might affect the compound’s lipophilicity, which could influence its absorption and distribution. The compound could be metabolized by enzymes in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biological processes it affects. For example, if the compound acts as an anticancer agent, it might induce apoptosis (cell death) in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH, or its stability might be affected by high temperatures .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 3-phenethylquinazoline-2,4(1H,3H)-dione, which is synthesized from 2-aminobenzamide and phenethyl bromide. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-aminobenzamide", "phenethyl bromide" ], "Reaction": [ "Step 1: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 2-ethoxybenzohydrazide (1.0 g, 5.4 mmol) in dry dichloromethane (20 mL) and cool the solution to 0°C.", "b. Add ethyl chloroformate (0.7 mL, 7.2 mmol) dropwise to the solution with stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 0.9 g, 80%).", "Step 2: Synthesis of 3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-aminobenzamide (1.0 g, 7.2 mmol) and potassium carbonate (1.6 g, 11.5 mmol) in dry DMF (20 mL) and stir the solution at 80°C for 30 minutes.", "b. Add phenethyl bromide (1.5 mL, 10.8 mmol) to the reaction mixture and stir at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with dichloromethane (3 x 50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 1.2 g, 85%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.4 mmol) and 3-phenethylquinazoline-2,4(1H,3H)-dione (0.6 g, 2.4 mmol) in dry dichloromethane (20 mL) and add a catalytic amount of piperidine.", "b. Stir the reaction mixture at room temperature for 12 hours.", "c. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "d. Purify the crude product by column chromatography to obtain 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 0.8 g, 65%)." ] } | |
CAS RN |
1105197-13-4 |
Product Name |
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 |
InChI Key |
ZHRPWUUPPFYREG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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